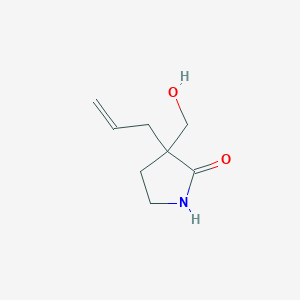

3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one

Description

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

3-(hydroxymethyl)-3-prop-2-enylpyrrolidin-2-one |

InChI |

InChI=1S/C8H13NO2/c1-2-3-8(6-10)4-5-9-7(8)11/h2,10H,1,3-6H2,(H,9,11) |

InChI Key |

UDXRGMRCAWTLRR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(CCNC1=O)CO |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization of Pyrrolidin-2-one Derivatives

One common approach starts from the pyrrolidin-2-one core, which can be functionalized at the 3-position through nucleophilic substitution or addition reactions.

Step 1: Formation of 3-substituted pyrrolidin-2-one intermediate

Pyrrolidin-2-one can be alkylated at the 3-position using allyl bromide or allyl chloride under basic conditions (e.g., using cesium carbonate or potassium carbonate in polar aprotic solvents like acetonitrile or DMF). This yields 3-(prop-2-en-1-yl)pyrrolidin-2-one as an intermediate.Step 2: Introduction of the hydroxymethyl group

The hydroxymethyl group is introduced via hydroxymethylation reactions, often employing formaldehyde or paraformaldehyde under mildly basic or acidic conditions to add the -CH2OH group at the 3-position. This step requires careful control to avoid polymerization or multiple substitutions.

This two-step sequence can be performed in a one-pot fashion to improve yields and reduce purification steps, as demonstrated in related pyrrolidin-2-one derivative syntheses.

One-Pot Diastereoselective Synthesis via Multicomponent Reactions

Recent advances have shown that multicomponent reactions (MCRs) can efficiently generate substituted pyrrolidin-2-ones with high diastereoselectivity.

Ugi-type multicomponent coupling

Starting from an α-amino ester, an isocyanide, and appropriate aldehydes or ketones, the reaction proceeds through an Ugi adduct intermediate, which upon treatment with bases like cesium carbonate in acetonitrile, cyclizes to form the pyrrolidin-2-one ring bearing the desired substituents at C-3, including hydroxymethyl and allyl groups.The advantage of this method is the one-pot synthesis without isolating intermediates, leading to improved overall yields (typically above 50%) and good stereochemical control.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Ullmann-type couplings, have been used to introduce allyl or other vinyl substituents onto nitrogen-containing heterocycles.

For example, 3-bromo or 3-chloro pyrrolidin-2-one derivatives can undergo palladium-catalyzed allylation using allyl boronic esters or allyl stannanes under mild conditions (Pd(dppf)Cl2 catalyst, base like Na2CO3, solvent DMF, temperature ~100 °C).

Subsequent hydroxymethylation can be performed as a follow-up step or incorporated into a tandem sequence.

Hydroxymethylation via Michael Addition-Elimination

Another synthetic route involves Michael addition of nucleophiles to activated alkenes followed by elimination and ring closure to yield the hydroxymethylated pyrrolidinone.

- For instance, nitrile-containing intermediates can react with bases to form anions that add to vinylogous amides, followed by cyclodehydration to form the pyrrolidinone ring with hydroxymethyl and allyl substituents.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation + Hydroxymethylation | Pyrrolidin-2-one, allyl bromide, formaldehyde, Cs2CO3, MeCN | 40–60 | Moderate | Simple reagents, scalable | Requires multiple steps, moderate stereocontrol |

| One-Pot Multicomponent Reaction (Ugi-type) | α-Amino esters, isocyanides, aldehydes, Cs2CO3, MeCN | 50–70 | High | One-pot, efficient, stereoselective | Requires specialized starting materials |

| Pd-Catalyzed Allylation + Hydroxymethylation | 3-halopyrrolidin-2-one, allyl boronic esters, Pd(dppf)Cl2, Na2CO3 | 45–65 | High | High regioselectivity, versatile | Expensive catalysts, sensitive to conditions |

| Michael Addition-Elimination + Cyclodehydration | Nitrile intermediates, bases, vinylogous amides | 50–60 | Moderate to high | Good for complex substitutions | Multi-step, requires careful control |

Research Results and Optimization Notes

The one-pot diastereoselective synthesis method demonstrated improved chemical yields and stereochemical purity of pyrrolidin-2-one derivatives, including those substituted at C-3 with hydroxymethyl and allyl groups.

Palladium-catalyzed coupling reactions offer precise control over allyl group introduction, with yields typically above 50%, and allow for further functional group modifications.

Hydroxymethylation reactions require careful pH and temperature control to avoid side reactions and polymerization of formaldehyde derivatives.

Use of cesium carbonate as a base in acetonitrile is commonly reported to facilitate ring closure and substitution steps with good yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one can undergo various chemical reactions:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles.

Major Products

Oxidation: Formation of carboxyl derivatives.

Reduction: Formation of alcohol or alkane derivatives.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and allyl groups may play a role in binding to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Physicochemical Properties

- Solubility : Hydroxy-substituted analogs (e.g., 3-hydroxy-1-methylpyrrolidin-2-one) demonstrate higher aqueous solubility than aryl-substituted derivatives . The hydroxymethyl group in the target compound likely improves solubility compared to purely alkyl or aromatic analogs.

- Crystallinity: Hydrogen bonding via the hydroxymethyl group may influence crystal packing, as seen in studies using SHELXL for structural refinement . This contrasts with non-polar derivatives like 3,3-dimethylpyrrolo[3,2-b]pyridin-2-one, which exhibit less directional intermolecular interactions .

Comparative Data Table

Biological Activity

3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one, also known by its CAS number 76220-94-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 155.19 g/mol. The compound features a pyrrolidine ring with a hydroxymethyl group and an allyl side chain, contributing to its unique biological properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of pyrrolidine derivatives, including this compound. Research indicates that pyrrolidine compounds exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

In a study examining various pyrrolidine derivatives, compounds similar to this compound demonstrated effective inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial properties .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.0048 | E. coli |

| Similar Pyrrolidine Derivative | 0.0195 | Bacillus mycoides |

| Another Pyrrolidine Compound | 0.025 | S. aureus |

The antimicrobial activity of pyrrolidine derivatives is attributed to several mechanisms:

- Cell Wall Disruption : The presence of the hydroxymethyl group may facilitate interaction with bacterial cell walls, leading to structural damage.

- Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in bacterial metabolism, thereby reducing bacterial growth.

- Membrane Permeabilization : The lipophilic nature of the allyl side chain may enhance the permeability of bacterial membranes, allowing for increased uptake of the compound and subsequent cytotoxic effects.

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound in drug development:

- Antiviral Properties : Preliminary studies indicate that similar compounds may possess antiviral activity against certain viruses, although further research is required to establish specific effects and mechanisms .

- Beta-Adrenergic Activity : Compounds related to this structure have been studied for their potential as beta 3 adrenergic receptor agonists, suggesting possible applications in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.